molecular formula C18H19FN2O3S B6573503 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide CAS No. 946300-01-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide

Cat. No. B6573503
CAS RN: 946300-01-2
M. Wt: 362.4 g/mol
InChI Key: IEOUWUVUAFBQCM-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide (ETQF) is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases. ETQF has a unique structure that makes it a promising candidate for therapeutic applications. It is a highly lipophilic compound, meaning it is highly soluble in lipids, which makes it an ideal candidate for drug delivery. Additionally, ETQF has a high affinity for certain proteins, which makes it a potential target for drug development.

Scientific Research Applications

Synthesis of Sulfonyl Chloride: The SES group can be used to synthesize sulfonyl chlorides, which find applications in organic synthesis and medicinal chemistry.

Protection of Amines: ETQF derivatives with SES groups protect amines during synthetic transformations. This protection strategy ensures stability under various reaction conditions.

Direct Introduction of SES-Protected Amines: ETQF derivatives can be directly introduced into synthetic pathways, leading to diverse products:

SES as an Activating Group: The SES group serves as an activating group for various reactions:

Limitations of SES Protection: Despite its versatility, SES protection has limitations, including dehydrodesulfination and challenges during deprotection.

Deprotection of the SES Group: Methods for SES deprotection include fluoride-based conditions, orthogonality considerations, and “one-pot” deprotection with electrophile addition.

Conclusion

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-11-5-6-13-9-10-14(12-17(13)21)20-18(22)15-7-3-4-8-16(15)19/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOUWUVUAFBQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide

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